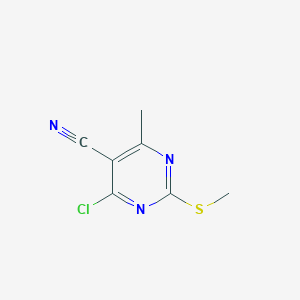
Acide 1H-1,2,4-triazole-5-carboxylique, 3-méthyl-1-(1-méthyléthyl)-, ester éthylique
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of this compound is 197.23 g/mol. It consists of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a carboxylic acid ethyl ester group and a 3-methyl-1-(1-methylethyl) group .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 320.3±25.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles, la structure centrale de ce composé, ont trouvé de larges applications dans la découverte de médicaments . Ils font partie des éléments constitutifs essentiels comme les acides aminés, les nucléotides, etc. . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché, comme le rufinamide, un anticonvulsivant, la céfatrizine, un antibiotique céphalosporine à large spectre, le carboxyamidotriazole, un anticancéreux, et la tazobactam, un antibiotique β-lactame, etc. .
Synthèse organique
Les 1,2,3-triazoles sont l'un des hétérocycles à cinq chaînons contenant de l'azote les plus importants et ont un large éventail d'applications en synthèse organique . Ils présentent une grande stabilité chimique, généralement inertes à l'hydrolyse acide ou basique, ainsi qu'aux conditions oxydantes et réductrices, même à haute température .
Chimie des polymères
Les 1,2,3-triazoles ont trouvé des applications en chimie des polymères . Leur grande stabilité chimique et leur fort moment dipolaire les rendent adaptés à une utilisation dans ce domaine .
Chimie supramoléculaire
Les 1,2,3-triazoles sont utilisés en chimie supramoléculaire en raison de leur caractère aromatique et de leur capacité à former des liaisons hydrogène . Ils ressemblent structurellement à la liaison amide, imitant une liaison amide E ou Z .
Bioconjugaison
Les 1,2,3-triazoles sont utilisés en bioconjugaison . Cela est dû à leur grande stabilité chimique et à leur fort moment dipolaire .
Biologie chimique
Les 1,2,3-triazoles sont utilisés en biologie chimique . Ils font partie des éléments constitutifs essentiels comme les acides aminés, les nucléotides, etc. .
Imagerie fluorescente
Les 1,2,3-triazoles sont utilisés en imagerie fluorescente . Leur fort moment dipolaire et leur capacité à former des liaisons hydrogène les rendent adaptés à une utilisation dans ce domaine .
Science des matériaux
Les 1,2,3-triazoles ont trouvé des applications en science des matériaux . Leur grande stabilité chimique et leur fort moment dipolaire les rendent adaptés à une utilisation dans ce domaine .
Propriétés
IUPAC Name |
ethyl 5-methyl-2-propan-2-yl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-5-14-9(13)8-10-7(4)11-12(8)6(2)3/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECOLNWFMFNEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139598 | |
| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, 3-methyl-1-(1-methylethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282517-47-8 | |
| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, 3-methyl-1-(1-methylethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282517-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, 3-methyl-1-(1-methylethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














